3-((4-(4-(4-nitrophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-((4-(4-(4-nitrophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound featuring a thienopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(4-(4-nitrophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Cyclohexylmethyl Group: This step often involves the alkylation of the thienopyrimidine core using a cyclohexylmethyl halide in the presence of a base such as potassium carbonate.
Attachment of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where the thienopyrimidine intermediate reacts with a piperazine derivative.
Nitrophenyl Group Addition: The final step involves the acylation of the piperazine nitrogen with 4-nitrobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidative transformations, potentially forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various alkyl or acyl groups onto the piperazine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The presence of the nitrophenyl and piperazine moieties suggests it could interact with various biological targets, including enzymes and receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological target. Generally, compounds with piperazine and nitrophenyl groups can interact with enzyme active sites or receptor binding sites, potentially inhibiting or modulating their activity. The thienopyrimidine core may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenyl)piperazine derivatives: These compounds share the piperazine and nitrophenyl groups but lack the thienopyrimidine core.
Thienopyrimidine derivatives: These compounds have the thienopyrimidine core but may differ in the substituents attached to it.
Uniqueness
The uniqueness of 3-((4-(4-(4-nitrophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione lies in its combination of functional groups, which may confer unique biological activity and chemical reactivity compared to other compounds with similar structures.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-[[4-[4-(4-nitrophenyl)piperazine-1-carbonyl]cyclohexyl]methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O5S/c30-22(27-12-10-26(11-13-27)18-5-7-19(8-6-18)29(33)34)17-3-1-16(2-4-17)15-28-23(31)21-20(9-14-35-21)25-24(28)32/h5-9,14,16-17H,1-4,10-13,15H2,(H,25,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFAVUVOLHWAQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=C(C=CS3)NC2=O)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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